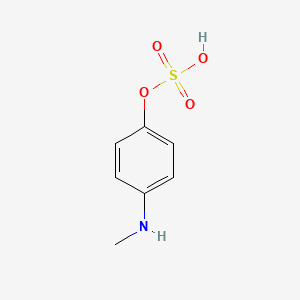
4-(Methylamino)phenol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)phenol sulfate typically involves the methylation of p-aminophenol or the reaction of hydroquinone with methylamine . The resulting product is then converted to its sulfate form through a salting process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methylamino)phenol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction reactions typically produce elemental metals .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(Methylamino)phenol sulfate is used as a reagent in various analytical methods, including electrochemical and spectrophotometric techniques . It is also employed in the synthesis of fluorescent sensors for reactive oxygen species .
Biology and Medicine: In biological and medical research, this compound is used in the development of hair dye formulations and as a developing agent in photographic processes . It is also studied for its potential use in drug delivery systems and as a corrosion inhibitor .
Industry: Industrially, this compound is used in the preparation of silver nanomaterials and as a reagent for determining the levels of contaminants and drugs . It is also utilized in oxidative hair dye formulations and as a tone developer in photographic applications .
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)phenol sulfate involves its reducing properties. It acts as a reducing agent by donating electrons to other molecules, thereby reducing them . This compound can interact with various molecular targets, including metal ions and organic compounds, to facilitate their reduction . The pathways involved in its action include electron transfer processes that lead to the formation of reduced products .
Comparación Con Compuestos Similares
p-aminophenol: A precursor in the synthesis of 4-(Methylamino)phenol sulfate, known for its use in hair dye formulations.
Hydroquinone: Another reducing agent used in photographic development and as a precursor in the synthesis of this compound.
N-methyl-p-aminophenol: A compound similar in structure and function to this compound, used in similar applications.
Uniqueness: this compound is unique due to its specific reducing properties and its ability to act as a developing agent in photographic processes . Its sulfate form enhances its solubility and stability, making it suitable for various industrial and research applications .
Propiedades
Fórmula molecular |
C7H9NO4S |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
[4-(methylamino)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H9NO4S/c1-8-6-2-4-7(5-3-6)12-13(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
Clave InChI |
QMJDEXCUIQJLGO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















